6-Bromo-2-fluoro-3-(trifluoromethoxy)phenol
Overview
Description
6-Bromo-2-fluoro-3-(trifluoromethoxy)phenol is a chemical compound with the molecular formula C7H3BrF4O2 It is characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-fluoro-3-(trifluoromethoxy)phenol typically involves the introduction of bromine, fluorine, and trifluoromethoxy groups onto a phenol ring. One common method is the electrophilic aromatic substitution reaction, where bromine and fluorine are introduced sequentially under controlled conditions. The trifluoromethoxy group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment and catalysts to facilitate the reactions efficiently.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and fluorine).
Oxidation and Reduction: The phenol group can participate in oxidation and reduction reactions, forming quinones or hydroquinones.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted phenols can be formed.
Oxidation Products: Quinones or hydroquinones.
Coupling Products: Biaryl compounds with diverse functional groups.
Scientific Research Applications
6-Bromo-2-fluoro-3-(trifluoromethoxy)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Bromo-2-fluoro-3-(trifluoromethoxy)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and the trifluoromethoxy group can enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
- 6-Bromo-2-fluoro-3-methoxyphenol
- 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
Comparison: 6-Bromo-2-fluoro-3-(trifluoromethoxy)phenol is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to similar compounds
Properties
IUPAC Name |
6-bromo-2-fluoro-3-(trifluoromethoxy)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O2/c8-3-1-2-4(5(9)6(3)13)14-7(10,11)12/h1-2,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYNWSMUZYYJRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)(F)F)F)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1805580-01-1 | |
Record name | 6-Bromo-2-fluoro-3-(trifluoromethoxy)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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